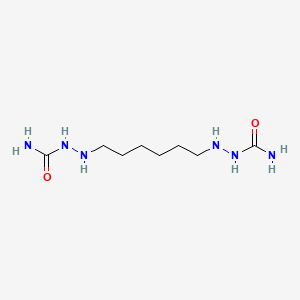![molecular formula C12H13N3O5S2 B14329710 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid CAS No. 105878-31-7](/img/structure/B14329710.png)
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is an aromatic sulfonic acid derivative. This compound is characterized by the presence of two sulfonic acid groups and a hydrazinyl group attached to a benzene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of benzenesulfonic acid with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the sulfonation of benzene using concentrated sulfuric acid, followed by the introduction of the hydrazinyl group through a nucleophilic substitution reaction. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonyl hydrides.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are used for sulfonation, while hydrazine is used for introducing the hydrazinyl group.
Major Products
The major products formed from these reactions include various sulfonyl and hydrazinyl derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and hydrazinyl groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog with only one sulfonic acid group.
Sulfanilic acid: Contains an amino group instead of a hydrazinyl group.
p-Toluenesulfonic acid: A methyl-substituted analog with similar sulfonic acid functionality.
Uniqueness
3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both hydrazinyl and sulfonic acid groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
105878-31-7 |
|---|---|
Molekularformel |
C12H13N3O5S2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
3-[(3-hydrazinylphenyl)sulfonylamino]benzenesulfonic acid |
InChI |
InChI=1S/C12H13N3O5S2/c13-14-9-3-1-5-11(7-9)21(16,17)15-10-4-2-6-12(8-10)22(18,19)20/h1-8,14-15H,13H2,(H,18,19,20) |
InChI-Schlüssel |
YXSLFXKJPPUIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


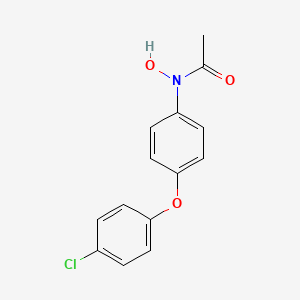
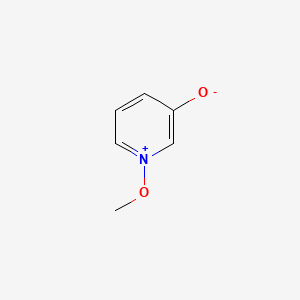

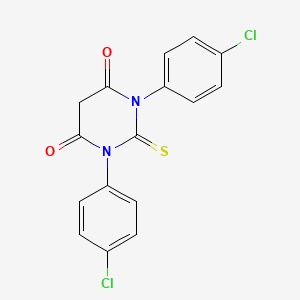
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
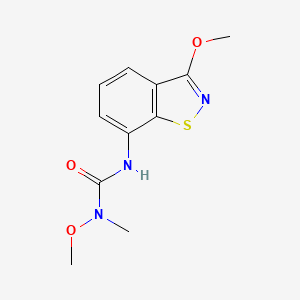
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)


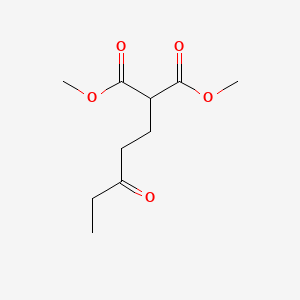
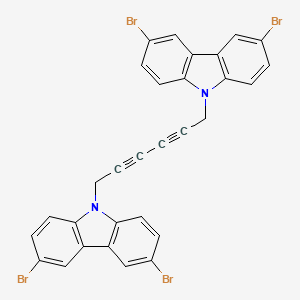
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
